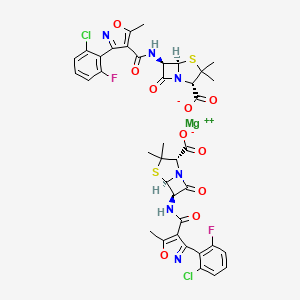
1,10-Decanediammonium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Decanediammonium dibromide is a chemical compound with the molecular formula C10H24N2Br2. It is a derivative of 1,10-decanediamine, where the amine groups are protonated and paired with bromide ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Decanediammonium dibromide can be synthesized by reacting 1,10-decanediamine with hydrobromic acid. The reaction typically involves dissolving 1,10-decanediamine in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the dibromide salt. The reaction conditions often include controlled temperature and pH to ensure complete protonation of the amine groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where 1,10-decanediamine is continuously fed into a hydrobromic acid solution. The resulting mixture is then subjected to crystallization, filtration, and drying processes to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Decanediammonium dibromide primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The conditions typically include aqueous or organic solvents and controlled temperatures.
Complexation Reactions: Metal salts like copper(II) sulfate or nickel(II) chloride are common reagents. The reactions are usually carried out in aqueous solutions at room temperature.
Major Products:
Substitution Reactions: The major products include 1,10-decanediamine and the corresponding substituted bromide compounds.
Complexation Reactions: The products are metal complexes with 1,10-decanediammonium ligands.
Wissenschaftliche Forschungsanwendungen
1,10-Decanediammonium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,10-decanediammonium dibromide exerts its effects is primarily through its ability to form ionic bonds and complexes. The protonated amine groups can interact with various molecular targets, including enzymes and receptors, influencing their activity. The bromide ions can also participate in redox reactions, further contributing to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
1,10-Decanediamine: The parent compound, which lacks the bromide ions.
1,6-Hexanediammonium dibromide: A shorter-chain analogue with similar properties.
1,10-Bis(triethylammonium)decane dibromide: A structurally related compound with triethylammonium groups.
Uniqueness: 1,10-Decanediammonium dibromide is unique due to its specific chain length and the presence of two bromide ions, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H26Br2N2 |
|---|---|
Molekulargewicht |
334.14 g/mol |
IUPAC-Name |
decane-1,10-diamine;dihydrobromide |
InChI |
InChI=1S/C10H24N2.2BrH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H |
InChI-Schlüssel |
IOXAJUUOCQGUNO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCN)CCCCN.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)





![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)

![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)
